molecular formula C22H19ClN4O3 B2469138 2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903185-78-4

2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2469138
M. Wt: 422.87
InChI Key: AGMNQDSKNVVXDN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazole family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research involved the synthesis of novel derivatives, including compounds similar to the target chemical, and investigated their antimicrobial activities against various microorganisms. Some compounds displayed good or moderate activities, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular and Crystal Structure Analysis

  • Coordinated Compliance of Chloro-methyl and Bromo-methyl Exchange Rule in Two Dihydrofuran Carbonitrile Derivatives : This study synthesized and analyzed two dihydrofuran carbonitrile derivatives structurally related to the target compound. The research included X-ray crystallographic data analysis and explored their molecular properties, suggesting potential in material sciences and pharmaceutical applications (Rajni Swamy et al., 2020).

Drug Development and Molecular Docking

  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-pyrazolines as Anticancer and Antimicrobial Agents : This research synthesized new compounds, including oxazole derivatives similar to the target chemical, and evaluated their anticancer and antimicrobial properties. Molecular docking studies were conducted, demonstrating potential applications in developing new pharmaceutical drugs (Katariya et al., 2021).

Therapeutic Potentials in Various Diseases

  • Toward a Novel Metal-based Chemotherapy Against Tropical Diseases : This study investigated the potential of compounds, including those structurally related to the target chemical, as chemotherapy agents for tropical diseases. The research could pave the way for novel therapeutic approaches in treating such diseases (Navarro et al., 2000).

properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-16-6-4-5-15(13-16)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNQDSKNVVXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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